Cas no 942-93-8 (5-Chloro-1-oxo-1-phenylpentane)

5-Chloro-1-oxo-1-phenylpentane structure
942-93-8 structure
Nome del prodotto:5-Chloro-1-oxo-1-phenylpentane
Numero CAS:942-93-8
MF:C11H13ClO
MW:196.673322439194
MDL:MFCD00039390
CID:807503

5-Chloro-1-oxo-1-phenylpentane Proprietà chimiche e fisiche

Nomi e identificatori

    • 1-Pentanone,5-chloro-1-phenyl-
    • 5-chloro-1-phenylpentan-1-one
    • 5-Chloro-1-oxo-1-phenylpentane
    • 4-Chlorobutyl phenyl ketone
    • 5-Chloro-1-phenyl-1-pentanone
    • delta-Chlorovalerophenone
    • 5-Chloro-1-phenyl-1-pentanone (ACI)
    • Valerophenone, 5-chloro- (6CI, 7CI, 8CI)
    • 5-Chlorovalerophenone
    • δ-Chlorovalerophenone
    • MDL: MFCD00039390
    • Inchi: 1S/C11H13ClO/c12-9-5-4-8-11(13)10-6-2-1-3-7-10/h1-3,6-7H,4-5,8-9H2
    • Chiave InChI: HTQNQSPMTCJERU-UHFFFAOYSA-N
    • Sorrisi: O=C(CCCCCl)C1C=CC=CC=1

Proprietà calcolate

  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 1
  • Conta atomi pesanti: 13
  • Conta legami ruotabili: 5

Proprietà sperimentali

  • Densità: 1.081±0.06 g/cm3 (20 ºC 760 Torr),
  • Punto di fusione: 176-178 ºC
  • Solubilità: Molto leggermente solubile (0,15 g/l) (25°C),

5-Chloro-1-oxo-1-phenylpentane Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
eNovation Chemicals LLC
D641471-5g
5-chloro-1-phenylpentan-1-one
942-93-8 97%
5g
$1200 2024-06-05
Fluorochem
203614-2g
5-Chloro-1-oxo-1-phenylpentane
942-93-8 97%
2g
£424.00 2022-03-01
TRC
C066565-500mg
5-Chloro-1-oxo-1-phenylpentane
942-93-8
500mg
$ 395.00 2022-06-06
CHENG DOU FEI BO YI YAO Technology Co., Ltd.
CCZ0001-1g
5-chloro-1-phenylpentan-1-one
942-93-8 99%
1g
$380 2023-09-07
abcr
AB363663-5g
5-Chloro-1-oxo-1-phenylpentane, 97%; .
942-93-8 97%
5g
€1232.80 2024-04-16
A2B Chem LLC
AH86256-1g
5-chloro-1-phenylpentan-1-one
942-93-8 97%
1g
$321.00 2024-07-18
eNovation Chemicals LLC
D641471-1g
5-chloro-1-phenylpentan-1-one
942-93-8 97%
1g
$420 2024-06-05
Key Organics Ltd
MS-20973-5G
5-Chloro-1-oxo-1-phenylpentane
942-93-8 >95%
5g
£923.00 2025-02-08
abcr
AB363663-2g
5-Chloro-1-oxo-1-phenylpentane, 97%; .
942-93-8 97%
2g
€748.70 2024-04-16
Ambeed
A103922-1g
5-Chloro-1-phenylpentan-1-one
942-93-8 95+%
1g
$361.0 2024-04-16

5-Chloro-1-oxo-1-phenylpentane Metodo di produzione

Metodo di produzione 1

Condizioni di reazione
1.1 Catalysts: Aluminum chloride ;  10 min, 0 °C; 30 min, 0 °C
Riferimento
Very short highly enantioselective Grignard synthesis of 2,2-disubstituted tetrahydrofurans and tetrahydropyrans
Monasterolo, Claudio; Muller-Bunz, Helge; Gilheany, Declan G., Chemical Science, 2019, 10(26), 6531-6538

Metodo di produzione 2

Condizioni di reazione
1.1 Solvents: Ethanol ;  30 min, < 5 °C; 2 h, rt
Riferimento
Small molecule CMKLR1 antagonists such as α-NETA analogs in inflammatory disease
, United States, , ,

Metodo di produzione 3

Condizioni di reazione
1.1 Solvents: Tetrahydrofuran ;  90 min, 0 °C; 0 °C → rt; overnight, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  3 h, reflux
Riferimento
Evaluation of bifunctional chiral phosphine oxide catalysts for the asymmetric hydrosilylation of ketimines
Warner, Christopher J. A.; Berry, Sian S.; Jones, Simon, Tetrahedron, 2019, 75(50),

Metodo di produzione 4

Condizioni di reazione
1.1 Reagents: Aluminum chloride Solvents: Chloroform ;  1.5 h, rt
Riferimento
5-Chloro-1-phenylpentan-1-one
Bechmann, Nicole; Kniess, Torsten; Pietzsch, Jens; Koenig, Jonas; Koeckerling, Martin, IUCrData, 2016, 1(1),

Metodo di produzione 5

Condizioni di reazione
1.1 Catalysts: Aluminum chloride ;  25 min, 0 °C; 1 h, 0 °C; 1 h, 20 °C
Riferimento
Polymethylene derivatives of nucleic bases bearing ω-functional groups. VIII. ω-Oxo-ω-phenylalkylpyrimidines and -purines
Komissarov, V. V.; Kritzyn, A. M., Russian Journal of Bioorganic Chemistry, 2010, 36(4), 477-487

Metodo di produzione 6

Condizioni di reazione
1.1 Catalysts: Aluminum chloride ;  1 h, 0 °C
1.2 Reagents: Water
Riferimento
Visible-Light-Promoted Site-Specific and Diverse Functionalization of a C(sp3)-C(sp3) Bond Adjacent to an Arene
Wang, Yaxin; Wang, Nengyong; Zhao, Jianyou; Sun, Minzhi; You, Huichao; et al, ACS Catalysis, 2020, 10(12), 6603-6612

Metodo di produzione 7

Condizioni di reazione
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran
1.2 -
1.3 Reagents: Boron trifluoride etherate Solvents: Acetone ,  Water
Riferimento
Reaction of ω-azido ketones with triphenylphosphine. A general synthesis of cyclic imines
Vaultier, M.; Lambert, P. H.; Carrie, R., Bulletin de la Societe Chimique de France, 1986, (1), 83-92

Metodo di produzione 8

Condizioni di reazione
1.1 Reagents: Potassium carbonate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Benzene ,  Water ;  24 h, rt
1.2 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene Solvents: Acetonitrile ;  2 - 3 atm, 70 °C
Riferimento
Palladium and visible-light mediated carbonylative Suzuki-Miyaura coupling of unactivated alkyl halides and aryl boronic acids
Roslin, Sara; Odell, Luke R., Chemical Communications (Cambridge, 2017, 53(51), 6895-6898

Metodo di produzione 9

Condizioni di reazione
1.1 Reagents: Hydrochloric acid Catalysts: Cupric acetate Solvents: N-Methyl-2-pyrrolidone ,  Water ;  2 h, 25 °C
Riferimento
Copper-catalyzed radical ring-opening halogenation with HX
Liu, Shuai; Bai, Ming; Xu, Peng-Fei; Sun, Qing-Xin; Duan, Xin-Hua; et al, Chemical Communications (Cambridge, 2021, 57(69), 8652-8655

Metodo di produzione 10

Condizioni di reazione
1.1 Reagents: Aluminum chloride Solvents: Benzene
1.2 Reagents: Water
Riferimento
Synthesis and some properties of 6-[(ω-aroylbutyl)thio]purines
Gromov, M. Yu.; Skachilova, S. Ya.; Aleksandrova, E. V.; Kochergin, P. M., Chemistry of Heterocyclic Compounds (New York)(Translation of Khimiya Geterotsiklicheskikh Soedinenii), 2000, 35(10), 1225-1229

Metodo di produzione 11

Condizioni di reazione
1.1 Catalysts: Aluminum chloride ;  0 °C; 1 h, 0 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water
Riferimento
Hypoiodite-Catalyzed Oxidative Umpolung of Indoles for Enantioselective Dearomatization
Tanaka, Hiroki; Ukegawa, Naoya; Uyanik, Muhammet ; Ishihara, Kazuaki, Journal of the American Chemical Society, 2022, 144(13), 5756-5761

Metodo di produzione 12

Condizioni di reazione
1.1 Reagents: Trichloromethylsilane Catalysts: Triethylamine ,  Cuprous iodide Solvents: Dimethylformamide ;  12 h, 28 °C
Riferimento
In-situ-generation of alkylsilyl peroxides from alkyl hydroperoxides and their subsequent copper-catalyzed functionalization with organosilicon compounds
Xu, Weiping; Zhong, Wenfeng; Yang, Qin; Kato, Terumasa; Liu, Yan; et al, Tetrahedron Letters, 2021, 75,

Metodo di produzione 13

Condizioni di reazione
1.1 Reagents: Triethylamine ,  Chlorodimethylphenylsilane Catalysts: 1,10-Phenanthroline Solvents: Dimethylformamide ;  12 h, rt
Riferimento
A new approach for the copper-catalyzed functionalization of alkyl hydroperoxides with organosilicon compounds via in-situ-generated alkylsilyl peroxides
Zhong, Wenfeng; Xu, Weiping; Yang, Qin; Kato, Terumasa; Liu, Yan; et al, Tetrahedron, 2022, 112,

Metodo di produzione 14

Condizioni di reazione
1.1 Catalysts: Aluminum chloride Solvents: Benzene ;  0 °C; 1 h, 0 °C
1.2 Solvents: Water
Riferimento
α-Oxo-Ketenimines from Isocyanides and α-Haloketones: Synthesis and Divergent Reactivity
Mamboury, Mathias; Wang, Qian; Zhu, Jieping, Chemistry - A European Journal, 2017, 23(52), 12744-12748

Metodo di produzione 15

Condizioni di reazione
1.1 Reagents: Magnesium ,  Lithium chloride Solvents: Tetrahydrofuran ;  7.5 min, 50 °C
1.2 Solvents: Diethyl ether ;  20 min, rt
1.3 Reagents: Ammonium chloride Solvents: Water ;  rt
Riferimento
Grignard Reagents on a Tab: Direct Magnesium Insertion under Flow Conditions
Huck, Lena; de la Hoz, Antonio ; Diaz-Ortiz, Angel; Alcazar, Jesus, Organic Letters, 2017, 19(14), 3747-3750

Metodo di produzione 16

Condizioni di reazione
1.1 Reagents: Chlorosuccinimide ,  Potassium persulfate Catalysts: Silver nitrate Solvents: 1,2-Dichloroethane ,  Water ;  8 h, 25 °C
Riferimento
Regiospecific synthesis of distally chlorinated ketones via C-C bond cleavage of cycloalkanols
Fan, Xuefeng; Zhao, Huijun; Yu, Jiajia; Bao, Xiaoguang; Zhu, Chen, Organic Chemistry Frontiers, 2016, 3(2), 227-232

Metodo di produzione 17

Condizioni di reazione
1.1 Catalysts: Aluminum chloride ;  30 min, cooled; 1 h, cooled; 5 min, reflux
Riferimento
Thermal decomposition of cyclic N,N-dimethylhydrazonium fluoroborates
Subramaniam, Girija, 1980, , ,

Metodo di produzione 18

Condizioni di reazione
1.1 Reagents: tert-Butyl hypochlorite Catalysts: 1,10-Phenanthroline ,  Silver triflate Solvents: Acetonitrile ;  48 h, rt
Riferimento
Regioselective Synthesis of Carbonyl-Containing Alkyl Chlorides via Silver-Catalyzed Ring-Opening Chlorination of Cycloalkanols
Huang, Feng-Qing; Xie, Jian; Sun, Jian-Guo; Wang, Yue-Wei; Dong, Xin; et al, Organic Letters, 2016, 18(4), 684-687

Metodo di produzione 19

Condizioni di reazione
1.1 Reagents: Hydrochloric acid Catalysts: Cupric acetate Solvents: N-Methyl-2-pyrrolidone ,  Water ;  1 h, rt
Riferimento
Green preparation of haloalkyl ketone using hydrogen halide as halogen source
, China, , ,

Metodo di produzione 20

Condizioni di reazione
1.1 Reagents: Hydrochloric acid Solvents: Water
Riferimento
Preparation of ω-chloroimines
Sulmon, Paul; De Kimpe, Norbert; Schamp, Niceas, Synthesis, 1989, (1), 8-12

5-Chloro-1-oxo-1-phenylpentane Raw materials

5-Chloro-1-oxo-1-phenylpentane Preparation Products

5-Chloro-1-oxo-1-phenylpentane Letteratura correlata

Fornitori consigliati
Amadis Chemical Company Limited
(CAS:942-93-8)5-Chloro-1-oxo-1-phenylpentane
A928235
Purezza:99%
Quantità:1g
Prezzo ($):325.0